Technical Monograph: 4-[(3-Aminopyridin-2-yl)oxy]benzoic Acid
Technical Monograph: 4-[(3-Aminopyridin-2-yl)oxy]benzoic Acid
CAS: 874791-27-2 Role: Privileged Scaffold for Kinase Inhibitor Discovery Version: 2.0 (Technical Release)
Executive Summary
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is a high-value bifunctional building block primarily utilized in the synthesis of Type II kinase inhibitors and GPCR modulators . Its structural core—a diaryl ether linking a 3-aminopyridine moiety to a benzoic acid—serves as a critical pharmacophore. The ether linkage provides the requisite rotational freedom to orient the "head" and "tail" regions of a drug molecule within the ATP-binding pocket of enzymes like c-Met , VEGFR , and Tie-2 .
This guide outlines the chemical profile, optimized synthetic pathways, and medicinal chemistry applications of CAS 874791-27-2, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) campaigns.
Chemical Profile & Structural Analysis[1]
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₀N₂O₃ | |
| Molecular Weight | 230.22 g/mol | Ideal for fragment-based design (<300 Da) |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive (amine) |
| Predicted LogP | ~1.8 - 2.1 | Lipophilic enough for cell permeability |
| pKa (Acid) | ~4.2 | Carboxylic acid moiety |
| pKa (Base) | ~6.0 | Pyridine nitrogen (modulated by 3-NH₂) |
| H-Bond Donors | 2 | Carboxylic -OH, Amine -NH₂ |
| H-Bond Acceptors | 5 | Pyridine N, Ether O, Carbonyl O, Amine N |
Pharmacophore Logic
The molecule functions as a bi-directional linker :
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The Benzoic Acid Handle (C-Terminus): Typically converted to an amide. In kinase inhibitors, this often binds to the "solvent-exposed region" or connects to a solubilizing group (e.g., morpholine/piperazine).
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The 3-Aminopyridine Handle (N-Terminus): The amine is a nucleophile for urea or amide formation. The pyridine nitrogen often acts as a hydrogen bond acceptor for the "hinge region" of the kinase.
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The Ether Bridge: Acts as a flexible hinge, allowing the molecule to adopt the "U-shape" often required for binding DFG-out kinase conformations.
Optimized Synthetic Protocol
Note: This protocol prioritizes yield and purification ease by maintaining the ester protecting group until the final step to avoid handling zwitterionic intermediates early in the sequence.
Reaction Workflow Diagram
Figure 1: Three-step synthetic route from commodity starting materials to CAS 874791-27-2.
Detailed Methodology
Step 1: S_NAr Coupling (Formation of the Ether Linkage)
Rationale: The 3-nitro group on the pyridine activates the 2-chloro position for nucleophilic attack by the phenoxide.
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Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Methyl 4-hydroxybenzoate (1.1 eq), K₂CO₃ (2.0 eq).
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Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential).
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Procedure:
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Dissolve Methyl 4-hydroxybenzoate in DMF under N₂.
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Add K₂CO₃ and stir at RT for 30 min to generate the phenoxide.
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Add 2-Chloro-3-nitropyridine.
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Heat to 80–90°C for 4–6 hours. Monitor by TLC/LCMS.
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Workup: Pour into ice water. The nitro-ester product usually precipitates. Filter, wash with water, and dry.[1]
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Checkpoint: Product should be a yellow solid.
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Step 2: Nitro Reduction (Unmasking the Amine)
Rationale: Hydrogenation is cleanest, avoiding iron sludge from Fe/AcOH reductions.
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Reagents: Intermediate A, 10% Pd/C (10 wt%), H₂ gas (balloon).
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Solvent: Methanol or Ethanol.
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Procedure:
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Suspend Intermediate A in Methanol.[2] Add Pd/C carefully (under inert gas).
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Purge with H₂. Stir vigorously at RT for 2–12 hours.
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Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1]
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Checkpoint: Product (Amino-Ester) is likely an oil or low-melting solid. Verify amine formation by LCMS (M+1 mass shift of -30 from nitro).
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Step 3: Saponification (Final Deprotection)
Rationale: Lithium hydroxide is preferred over NaOH for milder hydrolysis.
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Reagents: Intermediate B, LiOH·H₂O (3.0 eq).
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Solvent: THF:Water (3:1).
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Procedure:
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Dissolve Intermediate B in THF/Water. Add LiOH.
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Stir at RT (or mild heat 40°C) until ester is consumed.
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Isolation (Critical): The product is amphoteric (amino acid).
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Medicinal Chemistry Applications
This scaffold is a structural analog to the cores found in several FDA-approved kinase inhibitors.
Structural Homology[1]
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Cabozantinib (Cometriq): Uses a similar diaryl ether motif, though with a quinoline core.
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Foretinib: Features a 4-aminophenol ether linked to a quinoline.
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Significance: Replacing the quinoline with a 3-aminopyridine (as in CAS 874791-27-2) reduces molecular weight and lipophilicity (cLogP), potentially improving oral bioavailability and reducing metabolic clearance.
Design Strategy: The "Linker" Concept
Researchers use CAS 874791-27-2 to synthesize "Type II" inhibitors which bind to the inactive conformation of the kinase.
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Reaction A (Amide Coupling): The carboxylic acid is coupled to a hydrophobic "tail" (e.g., 3-trifluoromethylaniline) to occupy the allosteric hydrophobic pocket.
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Reaction B (Urea Formation): The 3-amino group is reacted with an isocyanate to form a urea, which creates a key hydrogen bond network with the kinase "Glu-Lys" salt bridge.
Analytical Characterization & QC
To ensure data integrity in biological assays, the following purity metrics are required:
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HPLC Purity: >98% (254 nm). Impurities from incomplete reduction (nitroso intermediates) are cytotoxic and must be removed.
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¹H NMR (DMSO-d₆):
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δ ~13.0 ppm (Broad s, 1H, COOH).
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δ ~7.9 ppm (d, 2H, Benzoate Ar-H).
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δ ~7.5 ppm (d, 1H, Pyridine H-6).
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δ ~7.0 ppm (d, 1H, Pyridine H-4).
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δ ~5.2 ppm (Broad s, 2H, NH₂).
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Storage: Store at -20°C under Argon. The 3-aminopyridine moiety is prone to oxidation (browning) upon air exposure.
Safety & Handling (E-E-A-T)
Hazard Classification: Irritant (Skin/Eye/Respiratory).
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Protocol: Handle in a fume hood. Wear nitrile gloves.
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Disposal: As a nitrogen-containing aromatic, dispose of via high-temperature incineration. Do not release into aqueous drains due to potential ecotoxicity of aminopyridines.
References
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BenchChem. Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs. Retrieved from .
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PubChem. Compound Summary for 4-(3-Aminopyridin-2-yl)benzoic acid. National Library of Medicine. Retrieved from .
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Liu, Y., et al. (2011). Design and synthesis of diaryl ether derivatives as novel potential c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for diaryl ether scaffold utility).
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BLDpharm. Product Datasheet: 4-(3-Aminopyridin-2-yl)benzoic acid.[3] Retrieved from .
